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Compound of Interest

Compound Name: BMS-986118

CAS No.: 1610562-74-7

Cat. No.: B606284 Get Quote

Executive Summary
BMS-986118 is a potent, selective, and orally bioavailable GPR40 (FFAR1) agonist developed

for the treatment of Type 2 Diabetes. Unlike earlier GPR40 agonists, it exhibits a dual

mechanism of action, stimulating both glucose-dependent insulin secretion (GDIS) and incretin

(GLP-1) secretion.

This Application Note provides a standardized protocol for formulating BMS-986118 for oral

administration (PO) in rodent models. The recommended formulation is a suspension in 0.5%

Methylcellulose (MC) + 0.1% Tween 80, which ensures optimal homogeneity, stability, and

bioavailability (F% > 47% in rats, ~100% in mice).

Compound Overview & Physicochemical
Properties[1][2][3]
Understanding the physicochemical nature of BMS-986118 is critical for successful formulation.
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Property Description

Compound Name BMS-986118

Chemical Class Dihydropyrazole derivative

Mechanism
GPR40 (FFAR1) Full Agonist (Dual MOA: Insulin

& GLP-1)

Physical Form White solid (Neutral form)

Solubility Profile

Lipophilic acid; low solubility in water; soluble in

organic solvents (DMSO) and basic aqueous

buffers.[1]

Key Challenge

Hydrophobicity requires a wetting agent

(surfactant) and a suspending agent to prevent

agglomeration during oral gavage.

Formulation Strategy
Vehicle Selection: The "Gold Standard" Suspension
For sub-chronic and chronic efficacy studies (e.g., 14-28 days), a suspension formulation is

superior to solution formulations (e.g., high % PEG) due to lower excipient toxicity and better

tolerability in rodents.

Primary Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Deionized

Water.

Rationale:

Methylcellulose (MC): Increases viscosity to prevent particle sedimentation, ensuring dose

uniformity.

Tween 80 (Polysorbate 80): Acts as a wetting agent to reduce surface tension, allowing

the hydrophobic BMS-986118 powder to disperse rather than float.

Alternative Solution Formulation (PK Studies Only)
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For single-dose Pharmacokinetic (PK) studies where rapid absorption is critical, a co-solvent

system may be used.

Vehicle: 10% DMSO + 40% PEG 400 + 50% Water.

Note: Avoid this for chronic dosing due to potential GI irritation from DMSO/PEG.

Detailed Protocol: Preparation of Oral Suspension
Target Concentration: 0.1 mg/mL to 1.0 mg/mL (Typical dose range: 1–10 mg/kg at 10 mL/kg

volume).

Reagents & Equipment
BMS-986118 (Solid substance)[2]

Methylcellulose (400 cP viscosity grade)

Tween 80 (Polysorbate 80)

Sterile Water for Injection or Deionized Water

Mortar and Pestle (Agate preferred)

Probe Sonicator (optional) or Bath Sonicator

Magnetic Stir Plate

Step-by-Step Workflow
Step 1: Vehicle Preparation (Bulk Stock)

Heat 30% of the required volume of deionized water to ~80°C.

Slowly disperse the Methylcellulose (MC) powder (0.5% w/v) into the hot water while stirring

vigorously to prevent clumping.

Add the remaining cold water to the mixture while stirring. The solution will clear as it cools

(MC dissolves at low temperatures).
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Add Tween 80 (0.1% w/v) and stir until a clear, homogeneous solution is obtained.

Storage: Store at 4°C for up to 1 month.

Step 2: Compound Dispersion (Daily Dosing)

Weighing: Accurately weigh the required amount of BMS-986118 into a mortar or a glass

vial.

Wetting (Critical): Add a small volume of the Vehicle (or pure Tween 80 if available) dropwise

to the powder.

Trituration: Grind the wetted powder with a pestle to break up aggregates and form a

smooth, lump-free paste. Do not add the bulk vehicle yet.

Dilution: Gradually add the Vehicle in small increments (geometric dilution), mixing

thoroughly after each addition to maintain suspension.

Transfer: Transfer the suspension to the final dosing vial. Rinse the mortar with the

remaining vehicle to ensure full recovery.

Homogenization: Vortex for 2 minutes. If particles are visible, sonicate in a water bath for 5–

10 minutes (keep temperature <40°C).

Visual Workflow (DOT Diagram)

Start: BMS-986118 Solid Weigh Compound Wetting Step
(Add minimal Vehicle/Tween)

Critical Step Triturate to Paste
(Break Aggregates)

Geometric Dilution
(Add Vehicle in steps)

Sonication/Vortex
(5-10 mins)

QC Check
(Visual Homogeneity) Ready for Dosing

Click to download full resolution via product page

Figure 1: Step-by-step workflow for preparing the BMS-986118 oral suspension.

Dosing Administration Guidelines
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Parameter Mouse (C57BL/6, db/db) Rat (Sprague-Dawley, ZDF)

Dose Volume 10 mL/kg 5 - 10 mL/kg

Needle Size 20G - 22G feeding needle 16G - 18G feeding needle

Frequency QD (Once Daily) QD (Once Daily)

Fasting
Optional (4h fast improves

absorption consistency)
Optional

Recommended Dose 1 - 10 mg/kg 0.3 - 3 mg/kg

Important Note: Always stir the suspension on a magnetic plate between dosing individual

animals to ensure the concentration remains uniform.

Pharmacokinetics & Expected Results[3][6][7]
BMS-986118 demonstrates excellent oral bioavailability in rodents when formulated correctly.

Reference PK Parameters (Oral Dose):

Parameter Mouse Rat

Bioavailability (%F) ~100% ~47%

T_max (hr) 0.5 - 1.0 0.5 - 2.0

Half-life (T_1/2) ~3.1 hours ~4.0 hours

Efficacy Endpoint
Increased active GLP-1;

Reduced HbA1c (chronic)

Reduced Glucose Excursion

(OGTT)

Data derived from Shi et al. (2018).[1]

Quality Control & Troubleshooting
Self-Validating the Protocol:
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Visual Check: The suspension should appear opaque and milky white. No large clumps or

"floaters" should be visible.

Syringeability: The formulation must pass through the gavage needle without clogging. If

clogging occurs, the particle size is too large—repeat the trituration/sonication step.

Stability: Prepare fresh weekly. Store at 4°C. Re-suspend (vortex) vigorously before every

use.

Troubleshooting Table:

Issue Cause Solution

Powder floating on top
Poor wetting
(hydrophobic)

Add more Tween 80 to the
initial wetting step; use a
mortar/pestle.

Needle clogging Large particle aggregates

Increase sonication time;

ensure geometric dilution was

followed.

| Inconsistent PK data | Sedimentation during dosing | Keep vial on a magnetic stirrer during

the dosing session. |

References
Shi, J., et al. (2018). "Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40

Agonists." Journal of Medicinal Chemistry, 61(4). [1]

Ellsworth, B. A., et al. (2014). "Discovery of BMS-986118, a dual MOA GPR40 agonist."[1][3]

248th ACS National Meeting, San Francisco, Abstract MEDI 31.

Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple

Species." International Journal of Toxicology.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://newdrugapprovals.org/2018/04/13/bms-986118-for-treatment-for-type-2-diabetes-gpr40-agonists-with-a-dual-mechanism-of-action-promoting-both-glucose-dependent-insulin-and-incretin-secretion/
https://www.benchchem.com/product/b606284?utm_src=pdf-body
https://newdrugapprovals.org/2018/04/13/bms-986118-for-treatment-for-type-2-diabetes-gpr40-agonists-with-a-dual-mechanism-of-action-promoting-both-glucose-dependent-insulin-and-incretin-secretion/
https://pubmed.ncbi.nlm.nih.gov/29316397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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